molecular formula C19H20ClN5O2S B2660720 6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine CAS No. 2380184-67-6

6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine

Cat. No.: B2660720
CAS No.: 2380184-67-6
M. Wt: 417.91
InChI Key: XWXKVNSDXNQEEO-UHFFFAOYSA-N
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Description

6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core, a piperidine ring, and a pyridine sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Sulfonylation: The pyridine sulfonyl group is attached via sulfonylation reactions, typically using sulfonyl chlorides and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

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Properties

IUPAC Name

6-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2S/c20-15-3-4-18-17(10-15)19(24-13-23-18)22-11-14-5-8-25(9-6-14)28(26,27)16-2-1-7-21-12-16/h1-4,7,10,12-14H,5-6,8-9,11H2,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXKVNSDXNQEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC=NC3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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